molecular formula C7H13NO B13322788 1-Oxaspiro[3.4]octan-3-amine

1-Oxaspiro[3.4]octan-3-amine

Cat. No.: B13322788
M. Wt: 127.18 g/mol
InChI Key: DCRDVAGTYOVFOE-UHFFFAOYSA-N
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Description

1-Oxaspiro[34]octan-3-amine is a unique spirocyclic compound characterized by its distinctive structure, which includes an oxygen atom integrated into a spirocyclic framework

Preparation Methods

The synthesis of 1-Oxaspiro[3.4]octan-3-amine can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to yield the desired compound .

Chemical Reactions Analysis

1-Oxaspiro[3.4]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Typical reagents include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxaspiro[3

Mechanism of Action

The mechanism by which 1-Oxaspiro[3.4]octan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Oxaspiro[3.4]octan-3-amine can be compared to other spirocyclic compounds, such as 1-Oxaspiro[3.4]octan-3-one and 2-azaspiro[3.4]octane. While these compounds share a similar spirocyclic framework, this compound is unique due to the presence of an amine group, which imparts distinct chemical and biological properties .

Similar Compounds

  • 1-Oxaspiro[3.4]octan-3-one
  • 2-azaspiro[3.4]octane

These compounds highlight the versatility and potential of spirocyclic structures in various applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-oxaspiro[3.4]octan-3-amine

InChI

InChI=1S/C7H13NO/c8-6-5-9-7(6)3-1-2-4-7/h6H,1-5,8H2

InChI Key

DCRDVAGTYOVFOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CO2)N

Origin of Product

United States

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